molecular formula C18H19F2N3O2 B2571002 3-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine CAS No. 2320888-78-4

3-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine

Cat. No.: B2571002
CAS No.: 2320888-78-4
M. Wt: 347.366
InChI Key: GUSAWNIGRHITHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyridazine ring substituted with a methoxy group and a piperidine moiety bearing a difluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is functionalized with a 2,4-difluorobenzoyl group through acylation reactions. Subsequently, the methoxy group is introduced via nucleophilic substitution reactions. The final step involves the formation of the pyridazine ring, which can be achieved through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine involves its interaction with specific molecular targets. The difluorobenzoyl group is known to enhance binding affinity to certain receptors, while the piperidine moiety can modulate the compound’s pharmacokinetic properties. The methoxy group may contribute to the compound’s overall stability and reactivity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its difluorobenzoyl group enhances receptor binding, while the methoxy and pyridazine moieties contribute to its stability and reactivity .

Properties

IUPAC Name

(2,4-difluorophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O2/c1-12-2-5-17(22-21-12)25-11-13-6-8-23(9-7-13)18(24)15-4-3-14(19)10-16(15)20/h2-5,10,13H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSAWNIGRHITHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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